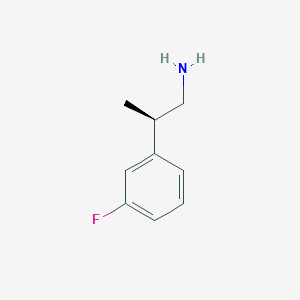

(2R)-2-(3-Fluorophenyl)propan-1-amine

Description

(2R)-2-(3-Fluorophenyl)propan-1-amine is a chiral primary amine featuring a meta-fluorinated phenyl group attached to a propane backbone. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol (based on and ). The R-configuration at the chiral center (C2) distinguishes it from its enantiomer and influences its stereoselective interactions in biological systems.

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLXAPWDQVMTK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.

Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(2R)-2-(3-Fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Fluorophenylpropanamine

- 2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8): The fluorine atom is in the ortho position on the phenyl ring. Key Data: LogP ≈ 2.1 (predicted), molecular weight 153.20 g/mol.

2-(4-Fluorophenyl)propan-1-amine :

Stereochemical Variants

- (2S)-2-(3-Fluorophenyl)propan-1-amine: Enantiomer of the target compound. Stereochemistry impacts receptor selectivity; for example, (R)-enantiomers often show higher affinity for amine transporters or NOS isoforms .

Racemic Mixtures :

Substituted Derivatives

Halogenated Analogues

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9): Chlorine addition increases molecular weight (C₁₀H₁₄Cl₂FN; 246.13 g/mol) and lipophilicity (LogP ≈ 3.5).

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS 787585-32-4):

Cyclopropane-Containing Analogues

- Example: tert-Butyl 2-(3-fluorophenyl)cyclopropylcarbamate (). Key Difference: Higher synthetic complexity compared to the flexible propane backbone of the target compound .

Complex Heterocyclic Derivatives

- 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine: Hybrid structure with pyrimidine and imidazole moieties. Demonstrated potent inhibition of neuronal NOS (nNOS) in crystallographic studies (PDB: 4NOS) . Key Advantage: Higher specificity for nNOS due to heterocyclic interactions; Disadvantage: Increased molecular weight (311.36 g/mol) may limit bioavailability .

Pharmacological and Physicochemical Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.